molecular formula C19H20FN3O3S2 B2938086 4-[butyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 905674-09-1

4-[butyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2938086
CAS RN: 905674-09-1
M. Wt: 421.51
InChI Key: AGPCLBAFEZMXJW-UHFFFAOYSA-N
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Description

4-[butyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, also known as BMB-4, is a small molecule inhibitor that is commonly used in scientific research. BMB-4 has been shown to have potential applications in the treatment of various diseases, including cancer, inflammation, and infectious diseases.

Scientific Research Applications

Antimicrobial Activity

Compounds incorporating benzothiazole and sulfonamide groups have been synthesized and evaluated for their antimicrobial activities. For example, novel compounds with fluoro-substituted benzothiazole and sulfonamide structures have been synthesized, showing significant antimicrobial properties, indicating their potential as therapeutic agents against various microbial infections (V. Jagtap et al., 2010).

Cancer Research and Enzyme Inhibition

Benzothiazole-based compounds have been developed as inhibitors for carbonic anhydrase isoforms IX and XII, which are associated with cancer. These compounds exhibit potent inhibitory activity against these enzymes, suggesting their potential use in cancer therapy (T. Al-Warhi et al., 2022). Another study synthesized indapamide derivatives showing pro-apoptotic activity on melanoma cell lines, highlighting the potential of sulfonamide derivatives in anticancer applications (Ö. Yılmaz et al., 2015).

properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3S2/c1-3-4-12-23(2)28(25,26)14-10-8-13(9-11-14)18(24)22-19-21-17-15(20)6-5-7-16(17)27-19/h5-11H,3-4,12H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPCLBAFEZMXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[butyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

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